

An In-depth Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: PSB-17365

Cat. No.: B610312

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Introduction

PSB-17365 has emerged as a significant pharmacological tool for investigating the physiological and pathophysiological roles of the G protein-coupled receptor 84 (GPR84). This document provides a detailed overview of the pharmacological profile of **PSB-17365**, including its mechanism of action, receptor affinity, signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.

Mechanism of Action and Target Profile

PSB-17365 is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84).^[1] GPR84 is a member of a family of receptors that are activated by medium-chain fatty acids. The activation of GPR84 is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and efficacy of **PSB-17365** in various functional assays. This data is crucial for understanding its activity at its primary target, GPR84.

Table 1: In Vitro Potency of **PSB-17365** at Human GPR84

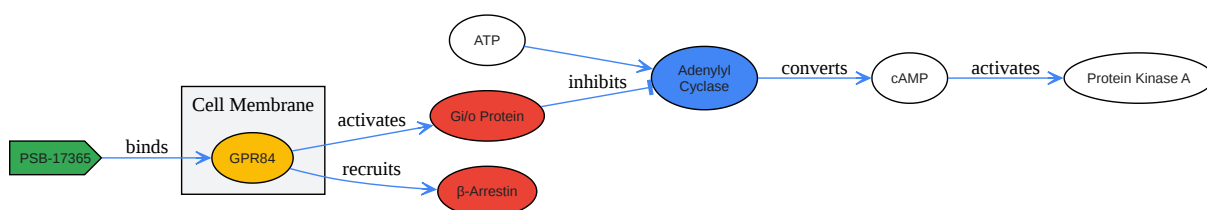
Assay Type	Cell Line	Parameter	Value
cAMP Inhibition	CHO-K1 cells expressing human GPR84	pEC50	8.13 ± 0.08
EC50 (nM)	7.4		
β-Arrestin Recruitment	CHO-K1 cells expressing human GPR84	pEC50	6.79 ± 0.06
EC50 (nM)	162		

Data extracted from Pillaiyar et al., J. Med. Chem. 2018, 61, 19, 8675–8698.

Signaling Pathways and Experimental Workflows

The interaction of **PSB-17365** with GPR84 initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of cAMP production. Additionally, GPR84 activation can lead to the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.

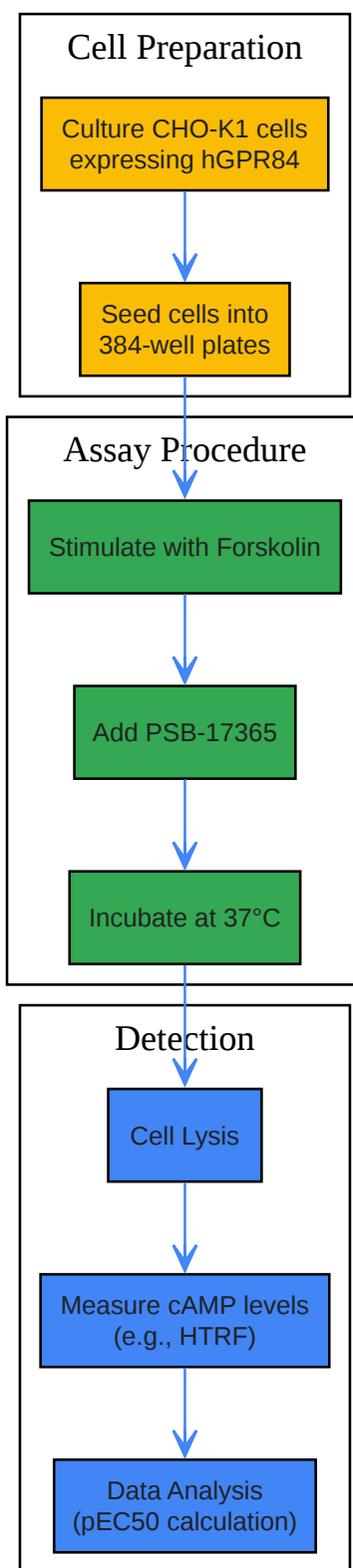
GPR84 Signaling Pathway



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Caption: GPR84 signaling cascade initiated by **PSB-17365**.

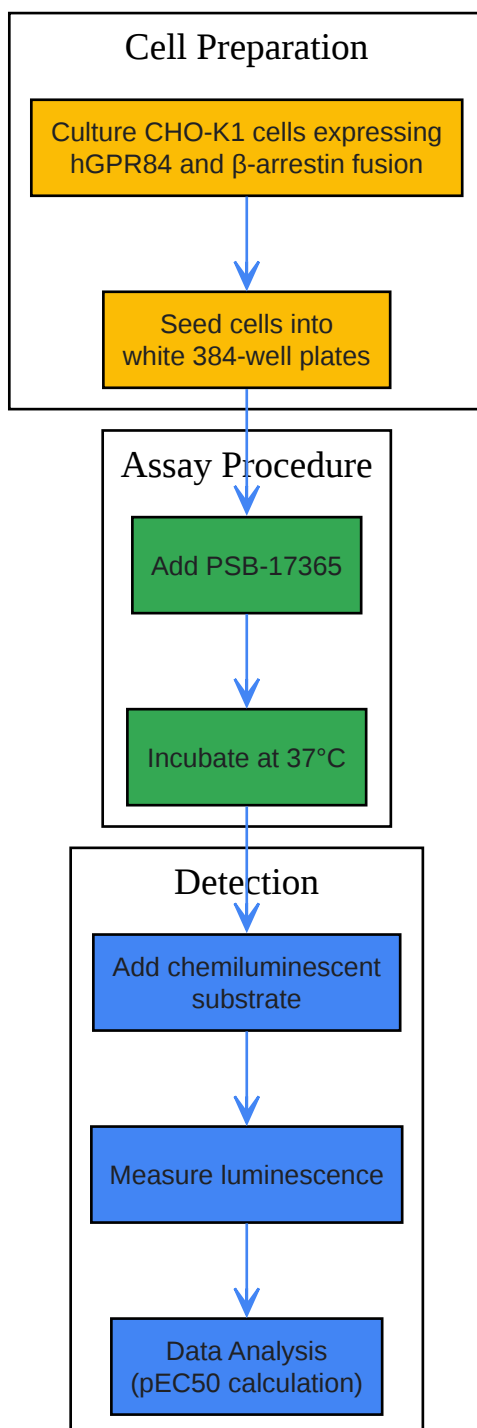
Experimental Workflow for cAMP Assay



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Caption: Workflow for determining cAMP inhibition by **PSB-17365**.

Experimental Workflow for β -Arrestin Recruitment Assay



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Caption: Workflow for β -arrestin recruitment assay.

Detailed Experimental Protocols

cAMP Inhibition Assay

This assay quantifies the ability of **PSB-17365** to inhibit the production of cAMP in cells stimulated with forskolin.

- Cell Culture: Chinese hamster ovary (CHO-K1) cells stably expressing the human GPR84 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are harvested and seeded into 384-well microplates at a density of 2000 cells per well and incubated overnight.
- Assay Procedure:
 - The culture medium is removed, and cells are incubated with a stimulation buffer.
 - Cells are then stimulated with forskolin (a direct activator of adenylyl cyclase) in the presence of varying concentrations of **PSB-17365**.
 - The plates are incubated for 30 minutes at 37°C.
- cAMP Measurement: Intracellular cAMP levels are determined using a commercial homogeneous time-resolved fluorescence (HTRF) cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: The resulting fluorescence signals are used to calculate the concentration-response curves and determine the pEC50 values for **PSB-17365**.

β -Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR84 receptor, a key event in receptor desensitization and signaling.

- Cell Culture: CHO-K1 cells stably co-expressing the human GPR84 receptor fused to a ProLink™ tag and a β -arrestin-enzyme acceptor (EA) fusion protein are used.
- Cell Seeding: Cells are seeded into white, clear-bottom 384-well microplates at a density of 5000 cells per well and incubated overnight.
- Assay Procedure:
 - The culture medium is removed, and cells are treated with varying concentrations of **PSB-17365**.
 - The plates are incubated for 90 minutes at 37°C.
- Detection: The detection reagent, a chemiluminescent substrate, is added to the wells. The recruitment of β -arrestin to the receptor brings the ProLink™ tag and the enzyme acceptor into proximity, forming a functional β -galactosidase enzyme that converts the substrate, generating a luminescent signal.
- Data Analysis: The luminescent signal is measured using a plate reader, and the data is analyzed to generate concentration-response curves and calculate pEC50 values.

Conclusion

PSB-17365 is a valuable research tool for elucidating the function of GPR84. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals working with this compound and its target receptor. Further investigation into the biased agonism of **PSB-17365** and its effects in preclinical models of disease will be crucial in determining its therapeutic potential.

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References

- 1. PSB-17365 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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